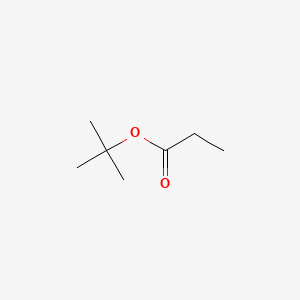

tert-Butyl propionate

Cat. No. B1293826

Key on ui cas rn:

20487-40-5

M. Wt: 130.18 g/mol

InChI Key: JAELLLITIZHOGQ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05422379

Procedure details

108-Cascade:methane[4]:(3-oxo-6-oxa-2-azaheptylidyne):(3-oxo-2-azapentylidyne)2 :tert-butyl propanoate (22) was prepared (48%), as a spongy white solid from 36-acid 17 (2.63 g, 643 μmol), amine 2 (10.10 g, 24.3 mmol), DCC (5.00 g, 24.3 mmol), 1-HBT (3.28 g, 24.3 mmol), and DMF (150 mL) via Procedure A: 5.68 g; mp 103°-108° C. ; 1H NMR δ1.43 (s, CH3, 972H), 1.95, 2.19 (br, CH2, 624H); 3C NMR δ28.1 (CH3), 29,7 (CH2CH2), 57.3 (4°CNH), 80.3 (CMe3), 170.8 (CONH), 172.7 (CO2); IR 3366 (NH), 1730 (ester C=O), 1645 (amide C=O), 1160 (ester C--O) cm-1. Anal. Calcd for C969H1,672 N 52 O272 : C, 63.24; H, 9.16; N. 3.96. Found: C, 63.06; H, 8.89; N, 4.23.

[Compound]

Name

methane[4]

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

17

Quantity

2.63 g

Type

reactant

Reaction Step Two

[Compound]

Name

amine

Quantity

10.1 g

Type

reactant

Reaction Step Three

[Compound]

Name

3C

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

amide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

52

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

Identifiers

|

REACTION_CXSMILES

|

C1CCC(N=C=N[CH:10]2[CH2:15][CH2:14]CCC2)CC1.C(O)[C@H](O)[C@H]1[O:23][C:21](=[O:22])[C:20](O)=[C:19]1O.[CH3:28]N(C=O)C>>[C:21]([O:23][C:15]([CH3:14])([CH3:10])[CH3:28])(=[O:22])[CH2:20][CH3:19]

|

Inputs

Step One

[Compound]

|

Name

|

methane[4]

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

17

|

|

Quantity

|

2.63 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

amine

|

|

Quantity

|

10.1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

5 g

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC(CC1)N=C=NC2CCCCC2

|

Step Five

[Compound]

|

Name

|

3C

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O

|

Step Seven

[Compound]

|

Name

|

amide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

52

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C)C=O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CC)(=O)OC(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |